molecular formula C14H9NO6 B6401276 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261931-09-2

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6401276
CAS RN: 1261931-09-2
M. Wt: 287.22 g/mol
InChI Key: QWRJIOFLWNFZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% (MDP2NB) is an organic compound with a molecular formula C12H9NO5. It is a white crystalline solid, soluble in methanol, ethanol, and other organic solvents. MDP2NB is used as a reagent in organic synthesis, and for the modification of various biomolecules. It has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.

Scientific Research Applications

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in enzyme inhibition studies, where it has been shown to inhibit the activity of several enzymes, including tyrosine kinase and phospholipase A2. It has also been used to study protein-protein interactions and the regulation of gene expression. In addition, 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% has been used to study the structure and function of various biomolecules, such as DNA and proteins.

Mechanism of Action

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% is thought to act by binding to the active site of enzymes, blocking their catalytic activity. It has also been suggested that 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% may interact with proteins through hydrophobic interactions, and may interact with DNA through electrostatic interactions.
Biochemical and Physiological Effects
4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of several enzymes, including tyrosine kinase and phospholipase A2. It has also been shown to interact with proteins and DNA, and to regulate gene expression. In addition, 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% has been shown to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% is a versatile reagent that is relatively easy to synthesize and use in laboratory experiments. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% is not commercially available and must be synthesized in the laboratory. In addition, the compound is toxic and should be handled with caution.

Future Directions

There are several potential future directions for research on 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95%. These include further studies on the mechanism of action of the compound, as well as the development of new applications for it. Other potential directions include the development of new methods for synthesizing and purifying 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95%, and the exploration of its potential therapeutic uses. Additionally, further research on the biochemical and physiological effects of 4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% could provide insight into its potential applications in medicine and biotechnology.

Synthesis Methods

4-(3,4-Methylenedioxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized through the reaction of 3,4-methylenedioxyphenylacetic acid with 2-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80°C. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-14(17)10-3-1-8(5-11(10)15(18)19)9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRJIOFLWNFZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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